molecular formula C21H22N4 B11614525 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B11614525
M. Wt: 330.4 g/mol
InChI Key: OFPXZUWTICLNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound that features a piperidine moiety fused with a benzimidazole and isoquinoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoroacetic acid, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine derivative with potential anticancer effects.

    Matrine: Known for its antiproliferative and antimetastatic effects.

Uniqueness

What sets 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its fused ring system and specific functional groups make it a versatile compound for various applications in medicinal chemistry .

Biological Activity

The compound 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the Isoquinoline Core : Utilizing cyclization reactions to form the isoquinoline structure.
  • Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution or reductive amination.
  • Carbonitrile Group Addition : Incorporating the cyano group via nucleophilic addition or substitution reactions.

These synthetic routes are crucial for enhancing the compound's biological profile.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of similar piperidine derivatives. For instance, compounds derived from piperidine have been evaluated against Plasmodium falciparum, with some exhibiting IC50 values in the nanomolar range. The following table summarizes the antimalarial activities of related compounds:

CompoundStrainIC50 (nM)Selectivity Index (SI)
12d3D713.64>26
13bW24.19>8
Chloroquine3D722.381.7

The selectivity index is a critical measure indicating the compound's potential therapeutic window compared to standard treatments like chloroquine .

Antitumor Activity

In addition to antimalarial effects, derivatives of this compound have shown promise in antitumor activity. For example, studies involving similar structural analogs demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The cytotoxicity was assessed using MTT assays, revealing IC50 values ranging from low micromolar to sub-micromolar concentrations .

The proposed mechanisms of action for compounds related to this compound include:

  • Inhibition of Key Enzymes : Targeting enzymes critical for parasite survival or cancer cell proliferation.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Cellular Membranes : Affecting the integrity and functionality of cellular membranes in pathogens and tumor cells.

Case Study 1: Antimalarial Evaluation

A recent study evaluated several piperidine derivatives against chloroquine-sensitive and resistant strains of P. falciparum. The most promising candidates exhibited potent activity with minimal cytotoxicity towards human endothelial cells (HUVEC), indicating a favorable therapeutic profile .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor properties of related compounds in vitro. The results indicated that certain derivatives significantly inhibited cell growth in HepG2 and MCF-7 cell lines with IC50 values below 10 µM, suggesting their potential as lead compounds for further development .

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

11-piperidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C21H22N4/c22-14-17-15-8-2-3-9-16(15)21(24-12-6-1-7-13-24)25-19-11-5-4-10-18(19)23-20(17)25/h4-5,10-11H,1-3,6-9,12-13H2

InChI Key

OFPXZUWTICLNFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.